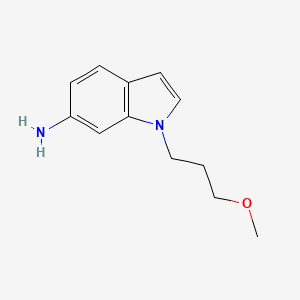

1-(3-Methoxypropyl)-1h-indol-6-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(3-methoxypropyl)indol-6-amine |

InChI |

InChI=1S/C12H16N2O/c1-15-8-2-6-14-7-5-10-3-4-11(13)9-12(10)14/h3-5,7,9H,2,6,8,13H2,1H3 |

InChI Key |

LZGSSLQEGNXARU-UHFFFAOYSA-N |

Canonical SMILES |

COCCCN1C=CC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Advanced Synthetic Approaches for the Indole (B1671886) Core

The construction of the indole nucleus is a mature field of organic chemistry, yet it continues to evolve with the advent of more efficient, selective, and sustainable methods. Before functionalization to yield the target molecule, the core indole ring must be synthesized. This section reviews contemporary strategies for this purpose.

Catalytic Strategies in Indole Synthesis

Modern indole synthesis heavily relies on catalytic methods to improve efficiency, control selectivity, and reduce the harshness of reaction conditions. Transition-metal catalysis, in particular, has revolutionized the assembly of the indole ring.

Palladium-based catalysts are widely used for reactions such as the Heck, Sonogashira, and Buchwald-Hartwig couplings, which can be integrated into indole synthesis cascades. sigmaaldrich.comclockss.org For example, a palladium-catalyzed annulation of anilines with bromoalkynes provides a direct route to 2-phenylindoles. sigmaaldrich.com Another powerful strategy is the intramolecular oxidative cyclization of o-allylanilines, which utilizes a Pd(OAc)₂ catalyst with molecular oxygen as the oxidant to form 3-substituted 2-benzylindoles. sigmaaldrich.com

Copper, rhodium, and silver salts are also prominent catalysts. acs.orgchemrxiv.org Silver catalysis, valued for its economic benefits over more expensive metals, is effective in alkyne activation, a key step in many indole cyclization reactions. chemrxiv.org Recently, cobalt catalysis has been explored for C-H bond amination to form 2-aminoindole derivatives. acs.org Beyond metals, organocatalysis and biocatalysis offer alternative approaches that avoid metal contamination and often provide high stereoselectivity. acs.org

A summary of various catalytic approaches is presented below.

| Catalyst Type | Example Reaction | Key Features |

| Transition Metal | Palladium-catalyzed cyclization of N-aryl imines | Atom-economic, utilizes O₂ as oxidant, mild conditions. sigmaaldrich.com |

| Copper-catalyzed synthesis from gem-dibromovinylanilides | In-situ generation of alkynyl precursors. researchgate.net | |

| Rhodium-catalyzed C-H alkylation | Enables regioselective functionalization. acs.org | |

| Organocatalysis | Chiral phosphoric acid-mediated indolization | Induces stereoselectivity in reactions. acs.orgresearchgate.net |

| Biocatalysis | Enzyme-catalyzed reactions | High stereoselectivity, environmentally benign. acs.org |

Green Chemistry Principles and Sustainable Synthetic Routes for Indole Derivatives

The principles of green chemistry are increasingly being integrated into indole synthesis to minimize environmental impact. chemimpex.com Key strategies include the use of alternative energy sources, greener solvents, and solvent-free conditions. researchgate.netfrontiersin.orgyoutube.com

Microwave (MW) irradiation has emerged as a powerful tool, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. researchgate.netnih.gov The use of water as a reaction solvent is another significant green approach, leveraging its non-toxic and non-flammable nature. For instance, a Br₂-catalyzed synthesis of bis(indolyl)methanes has been successfully demonstrated in water. frontiersin.org Solvent-free reactions, where the reactants themselves act as the medium, represent an ideal green methodology by eliminating solvent waste entirely. frontiersin.org

| Green Chemistry Approach | Description | Example Application |

| Microwave Irradiation | Uses microwave energy to heat reactions rapidly and efficiently. | Synthesis of spiro[indole-thiazolidines] and indolyl-4H-chromene derivatives. nih.gov |

| Aqueous Media | Employs water as the reaction solvent. | Br₂-catalyzed synthesis of bis(indolyl)methanes from indoles and carbonyls. frontiersin.org |

| Solvent-Free Conditions | Reactions are conducted without a solvent, reducing waste. | Nanocatalyst-mediated synthesis of diindolylphenylmethane at room temperature. frontiersin.org |

| Green Catalysts | Use of non-toxic, reusable, or biodegradable catalysts. | Taheri et al. reported a catalyst-free synthesis of Indole containing benzo[α]furo[2, 3-c]phenazine derivatives. nih.gov |

Multicomponent Reactions in Indole Derivative Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. guidechem.comacs.org Several classic MCRs, including the Ugi, Passerini, and Mannich reactions, have been adapted for the synthesis of complex indole derivatives. acs.orgresearchgate.net

A notable example is an innovative two-step reaction involving an Ugi MCR followed by an acid-induced cyclization to assemble the indole core from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. guidechem.com This method proceeds under mild conditions in ethanol (B145695) without a metal catalyst. guidechem.com MCRs have proven to be powerful tools for rapidly building molecular diversity, enabling the creation of large libraries of functionalized indoles for screening purposes. acs.orggoogle.com

Targeted Functionalization and Derivatization of the Indole Scaffold

To arrive at 1-(3-Methoxypropyl)-1h-indol-6-amine, the pre-formed indole core must undergo specific functionalization at the N1 and C6 positions. The sequence of these steps can be critical. A plausible strategy involves first establishing the C6-amino group, often from a 6-nitroindole (B147325) precursor, followed by the N1-alkylation to introduce the methoxypropyl chain.

Strategies for N1-Substitution: Introduction of the Methoxypropyl Moiety

The N-alkylation of the indole nitrogen is a fundamental transformation. nih.gov This reaction typically proceeds via an Sₙ2 mechanism where the indole anion, formed by deprotonation with a base, acts as a nucleophile. youtube.com

A common method involves treating the indole with a strong base like sodium hydride (NaH) to generate the indolide anion, which is then reacted with an alkyl halide. youtube.com For the synthesis of the target compound, this would involve reacting 6-aminoindole (B160974) (potentially with a protected amine) with an electrophile such as 1-bromo-3-methoxypropane. Alternative bases like potassium carbonate or cesium carbonate can also be used, often in polar aprotic solvents like N,N-dimethylformamide (DMF). google.com

More recent "borrowing hydrogen" methodologies utilize alcohols as alkylating agents in the presence of an iron catalyst, offering a greener alternative to alkyl halides. nih.gov This approach would involve the N-alkylation of an indoline (B122111) followed by oxidation to restore the indole's aromaticity. nih.gov

| N-Alkylation Method | Reagents & Conditions | Advantages |

| Classical Sₙ2 | Indole, NaH, Alkyl Halide (e.g., 1-bromo-3-methoxypropane), DMF | Well-established, generally high-yielding. youtube.com |

| Base-Catalyzed | Indole, K₂CO₃ or Cs₂CO₃, Alkyl Halide, DMF or Acetonitrile | Milder than NaH, avoids strong bases. google.com |

| Borrowing Hydrogen | Indoline, Alcohol (e.g., 3-methoxy-1-propanol), Iron Catalyst, then Oxidation | Uses less toxic alcohols, atom-economical. nih.gov |

Methodologies for C6-Functionalization: Incorporation of the Amine Group

Introducing a functional group at the C6 position of the indole ring is more challenging than at C2 or C3 due to the electronic properties of the scaffold. frontiersin.org Direct C-H amination at the C6 position is difficult, though some advanced catalytic methods are emerging. researchgate.net Ruthenium-catalyzed C-H alkylation at C6 has been achieved by using a directing group at the N1 position and an ancillary directing group at C3. acs.org Similarly, a copper-catalyzed C6-arylation has been reported using a specific N–P(O)tBu₂ directing group. acs.org

However, a more classical and direct route to 6-aminoindole involves the reduction of a 6-nitroindole precursor. acs.org 6-Nitroindole is commercially available or can be synthesized via nitration of indole. nih.gov The reduction of the nitro group to an amine is a standard transformation that can be accomplished with high efficiency using various reagents. researchgate.net

Common reduction methods include catalytic hydrogenation with palladium on carbon (Pd/C) and a hydrogen source like hydrazine (B178648) hydrate (B1144303) or hydrogen gas. ijrar.org Other effective systems include Raney nickel with hydrazinium (B103819) monoformate and the use of sodium dithionite. acs.orgijrar.org This reduction step is typically high-yielding and provides direct access to the 6-aminoindole intermediate required for the final N-alkylation step. chemimpex.comguidechem.com

| Method | Reagents | Key Features |

| Nitro Group Reduction | 6-Nitroindole, Pd/C, Hydrazine Hydrate, Ethanol | Standard, high-yielding, reliable. ijrar.org |

| Nitro Group Reduction | 6-Nitroindole, Raney Nickel, Hydrazinium Monoformate | Facile reduction of nitro group. acs.org |

| Direct C-H Arylation | N-protected Indole, Diaryl-iodonium salt, CuO catalyst | Advanced method for C-C bond formation at C6, not direct amination. acs.org |

| Direct C-H Alkylation | N-pyrimidinyl-3-ester-indole, Alkene, Ruthenium catalyst | Requires specific directing groups for C6 selectivity. acs.org |

| Metal-Free Functionalization | 2,3-disubstituted indole, β,γ-unsaturated α-ketoester, Brønsted acid | Metal-free C-C bond formation at C6. frontiersin.org |

Regioselective Control in Indoleamine Synthesis

Achieving regioselectivity is paramount in the synthesis of indoleamines. For the target molecule, two key transformations must be executed with high positional control: the alkylation of the indole nitrogen (N1-alkylation) and the introduction of an amine group at the C6-position of the benzene (B151609) ring (C6-amination).

N1-Alkylation vs. C-Alkylation:

The alkylation of the indole nucleus can occur at either the nitrogen (N-alkylation) or, more commonly, at the nucleophilic C3 position (C-alkylation) via electrophilic substitution. The choice of base, solvent, and counter-ion can significantly influence the regiochemical outcome. Generally, forming the indole anion with a strong base like sodium hydride (NaH) in a polar aprotic solvent, followed by reaction with an alkyl halide, favors N-alkylation. youtube.com This is because the resulting indolide anion has significant charge density on the nitrogen atom. In contrast, many acid-catalyzed or transition-metal-catalyzed reactions with alcohols tend to favor C3-alkylation. acs.org

Recent studies have demonstrated innovative ways to control this selectivity. For instance, iron-catalyzed "borrowing-hydrogen" methodologies, which typically yield C3-alkylated indoles, have been modified to produce N-alkylated products selectively. nih.gov This is achieved by first performing the N-alkylation on an indoline precursor, followed by a subsequent oxidation step to regenerate the indole ring system. nih.gov Furthermore, unconventional reaction media, such as aqueous microdroplets, have been shown to dramatically switch the selectivity of three-component reactions from exclusive C-alkylation in bulk solution to N-alkylation. stanford.edu

| Reaction Type | Typical Conditions | Primary Product | Reference |

|---|---|---|---|

| Deprotonation/SN2 | 1. NaH, DMF/THF 2. Alkyl halide | N1-Alkylation | youtube.com |

| Iron-Catalyzed Borrowing Hydrogen | Tricarbonyl(cyclopentadienone) iron complex, alcohol, TFE | N1-Alkylation (from indoline) | nih.gov |

| Aqueous Microdroplets | Indole, aldehyde, amine in microdroplets | N1-Alkylation | stanford.edu |

| Transition-Metal-Free Alkylation | Alcohol, nitrobenzene (B124822) (oxidant), strong base | C3-Alkylation | acs.org |

C6-Amination Strategies:

Direct C-H amination at the C6-position of an unsubstituted indole is exceptionally challenging due to the lower reactivity of the benzene ring's C-H bonds compared to those on the pyrrole (B145914) moiety. nih.gov Therefore, functionalization at C6 is typically achieved through a multi-step sequence, often involving a "placeholder" functional group that can be readily converted to an amine.

A common and effective strategy is the regioselective nitration of the indole ring, followed by the reduction of the nitro group to an amine. While direct nitration can lead to mixtures of isomers, specific methods have been developed to favor the 6-nitro derivative. A notable example is the cesium carbonate (Cs₂CO₃)-promoted reaction between enaminones and nitroaromatic compounds, which forms 6-nitroindole derivatives with high regioselectivity through the formation of new C-C and C-N bonds under transition-metal-free conditions. rsc.org Once the 6-nitroindole is obtained, the nitro group can be reduced to the desired 6-amino functionality using standard reducing agents like tin(II) chloride, catalytic hydrogenation (e.g., H₂/Pd-C), or other methods. The introduction of an amino group at the C3 position often involves strategies like nitration or azidation followed by reduction. nih.gov

Methodological Innovations in Chemical Synthesis Relevant to Indoleamine Scaffolds

The field of organic synthesis is continually evolving, providing more powerful and efficient tools for constructing complex molecules like this compound. These innovations often lead to shorter synthetic routes, milder reaction conditions, and improved sustainability.

Transition-Metal-Catalyzed C-H Functionalization:

One of the most significant advances in modern synthesis is the development of transition-metal-catalyzed C-H activation/functionalization. nih.gov These methods allow for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, bypassing the need for pre-functionalized starting materials. Catalysts based on palladium, rhodium, ruthenium, and iron have been employed to regioselectively functionalize the indole core. nih.govnih.govnih.govnih.gov For instance, using specific directing groups attached to the indole nitrogen, researchers have achieved highly regioselective C-H arylation at the C4 position. nih.govnih.gov While direct C6 functionalization remains less common, the principles of directed C-H activation offer a promising avenue for future development in synthesizing 6-substituted indoles.

Photoredox and Electrochemical Catalysis:

Visible-light photoredox catalysis and electrochemistry have emerged as powerful and green synthetic tools. acs.orgrsc.org Photoredox catalysis uses light to initiate single-electron transfer (SET) processes, generating radical intermediates under exceptionally mild conditions. This has been applied to create complex cascade reactions for the assembly of intricate indole alkaloids. acs.org Electrosynthesis offers an alternative oxidant- and metal-free approach. For example, an electrocatalytic triamination of alkynes has been reported, enabling the controlled synthesis of functionalized 2,3-diamino indoles, showcasing a novel method to construct the indole scaffold with appended amino groups. rsc.org

One-Pot and Multicomponent Reactions (MCRs):

To improve efficiency and reduce waste, chemists are increasingly turning to one-pot sequences and multicomponent reactions (MCRs). These strategies combine multiple reaction steps into a single operation without isolating intermediates. This approach has been successfully used to generate highly functionalized bis-indole derivatives from three starting components in a one-pot, two-step process. nih.gov Similarly, a one-pot synthesis of novel multisubstituted 1-alkoxyindoles has been achieved through a sequence of four consecutive reactions, demonstrating the power of this methodology to rapidly build complexity around the indole core. nih.gov Such strategies could conceivably be adapted to assemble the this compound skeleton in a highly convergent manner.

| Methodology | Description | Application in Indole Synthesis | Reference |

|---|---|---|---|

| C-H Functionalization | Direct conversion of C-H bonds using a metal catalyst (e.g., Pd, Ru, Rh). | Regioselective arylation/alkylation at C4, C5, C7 using directing groups. | nih.govnih.govcore.ac.uk |

| Photoredox Catalysis | Uses visible light to trigger radical cascade reactions under mild conditions. | Collective total synthesis of complex monoterpene indole alkaloids. | acs.org |

| Electrosynthesis | Uses electric current to drive chemical reactions, often avoiding external oxidants. | Controllable synthesis of 2,3-diimino indolines and 2,3-diamino indoles. | rsc.org |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single operation to form a product containing parts of all components. | One-pot synthesis of highly functionalized bis-indoles. | nih.gov |

| Microwave-Assisted Synthesis | Uses microwave irradiation to rapidly heat reactions, accelerating reaction rates. | Enhanced rates for N-alkylation of indole derivatives. | google.com |

Structure Activity Relationship Sar and Structural Optimization Studies

Ligand-Based and Structure-Based Design Principles for Indole (B1671886) Derivatives

The design of novel indole derivatives follows two primary principles: ligand-based and structure-based design. exlibrisgroup.com

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that are known to interact with the target. By comparing the structures of active and inactive molecules, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for biological activity. For indole derivatives, this could involve defining the necessary positions and types of substituents on the indole ring that enhance activity. nih.gov

Structure-Based Design: When the 3D structure of the target protein (e.g., an enzyme or receptor) is available, often through X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful tool. exlibrisgroup.com This method involves using computational docking simulations to predict how a ligand, such as an indole derivative, will bind to the target's active site. nih.govnih.gov Researchers can visualize the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. nih.gov This understanding allows for the rational design of new derivatives with modified structures to improve binding affinity and selectivity. For instance, a hydroxyl or amine group might be added to the indole scaffold to form a new hydrogen bond with a specific residue in the binding pocket, thereby increasing potency. nih.gov

The indole scaffold is considered a "privileged structure" in medicinal chemistry because its versatile framework can be decorated with various functional groups to target a multitude of receptors and enzymes. bsb-muenchen.denih.gov

Impact of N1-Substitution on Molecular Interactions and Biological Recognition

The substitution at the N1 position of the indole ring is a critical determinant of a compound's biological profile. This position is frequently modified in drug design to modulate potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov In the case of 1-(3-Methoxypropyl)-1h-indol-6-amine, the N1 substituent is a 3-methoxypropyl group.

The nature of this N1-substituent has several key impacts:

Hydrophobic Interactions: The propyl chain provides a hydrophobic character, which can engage with non-polar pockets within a protein's binding site.

Hydrogen Bonding: The ether oxygen in the methoxy (B1213986) group can act as a hydrogen bond acceptor, forming a crucial interaction with hydrogen bond donor residues (e.g., arginine, lysine, or serine) in the target protein.

Conformational Flexibility: The alkyl chain offers rotational freedom, allowing the substituent to adopt an optimal conformation to fit within the binding site.

Research on structurally related N-substituted indole derivatives as inhibitors of the Myeloid cell leukemia-1 (Mcl-1) protein highlights the importance of the N1-substituent. nih.gov In one study, a compound with a 1-(3-(4-methoxyphenoxy)propyl) group was found to bind effectively to Mcl-1. nih.gov Molecular modeling indicated that this N1-substituent extends into a hydrophobic pocket (P2) of the protein, while also making key contacts. nih.gov Although the terminal group is a methoxyphenoxy group instead of just a methoxy group, the underlying principle that the N1-alkoxypropyl chain serves to anchor the molecule in a hydrophobic region is directly applicable. Modifications to this chain, such as altering its length or the terminal group, have been shown to significantly affect binding affinity. nih.gov

Role of C6-Substitution in Biological Activity Modulation

Substitution on the benzene (B151609) portion of the indole scaffold is a primary strategy for fine-tuning biological activity. researchgate.net The position and electronic nature of the substituent at the C6 position can drastically alter a molecule's interaction with its target. For this compound, the key feature is the amine (-NH2) group at the C6 position.

The C6-amino group can influence activity in several ways:

Hydrogen Bonding: The amine group is both a hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with polar amino acid residues like aspartate, glutamate, or asparagine in a binding site.

Vectorial Orientation: The C6-substituent projects into a specific region of the binding site. Its ability to form favorable interactions is therefore highly dependent on the topology of the target protein.

In studies of related Mcl-1 inhibitors, substitution at the C6 position with an oxygen-linked acetic acid chain was shown to be critical for activity. nih.gov This group formed a key salt bridge interaction with an arginine residue (R263) on the protein surface. nih.gov While an amine group is different from a carboxylic acid, this finding underscores the principle that a functional group at the C6 position capable of specific polar interactions is a key driver of high-affinity binding for this class of compounds. The data in the table below, derived from SAR studies on Mcl-1 inhibitors, illustrates how modifications at both the N1 and C6 positions impact binding affinity. nih.gov

| Compound | N1-Substituent | C6-Substituent | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Analog 1 | -CH2CH2CH2O-Ph | -OCH2COOH | 410 |

| Analog 2 | -CH2CH2CH2O-(4-MeO-Ph) | -OCH2COOH | 140 |

| Analog 3 | -CH2CH2CH2O-(4-F-Ph) | -OCH2COOH | 110 |

| Analog 4 | -CH2CH2CH2O-(4-MeO-Ph) | -H | >10000 |

| Analog 5 | -H | -OCH2COOH | >10000 |

This data clearly demonstrates that both the N1-substituent and a polar group at the C6-position are essential for high-affinity binding. The absence of either feature (Analogs 4 and 5) results in a dramatic loss of activity.

Conformational Analysis and Dynamics of Indole-Amine Scaffolds

The biological activity of a flexible molecule like this compound is not solely dependent on its static structure but also on its conformational dynamics. testbook.com The 3-methoxypropyl chain at the N1 position is not rigid; it possesses several rotatable single bonds (C-C and C-O).

The key dynamic features include:

Torsional Rotation: The molecule can explore a range of shapes or "conformations" through rotation around the single bonds in the N1-side chain. This flexibility allows the molecule to adapt its shape to fit optimally into the binding site of a protein, a concept known as "induced fit."

Bioactive Conformation: Out of the many possible conformations, only one or a small subset is typically responsible for the biological activity. This "bioactive conformation" is the specific three-dimensional arrangement the molecule adopts when bound to its target.

Energy Landscape: Conformational analysis involves calculating the potential energy of different conformations. Lower energy conformations are more stable and more likely to be present. The bioactive conformation is not necessarily the lowest energy conformation in solution, as the energy gained from binding to the protein can overcome the energetic cost of adopting a less favorable shape.

Understanding the conformational preferences of the indole-amine scaffold is crucial for rational drug design. Computational chemistry methods can be used to model these dynamics and predict the likely bioactive conformation, providing insights that can guide the synthesis of more rigid analogs that are "locked" in the desired shape, potentially leading to increased potency and selectivity.

Comparative Structure-Activity Profiling with Related Indole and Pyrroloquinoline Derivatives

To understand the unique properties of the this compound scaffold, it is useful to compare it with related chemical structures, such as other indole derivatives and the closely related pyrroloquinoline scaffold.

Comparison with Related Indole Derivatives: As shown in Table 1, even small changes to the indole scaffold can have profound effects on activity. Indole ring substitutions are generally detrimental to the agonist activity for certain receptors, though they can improve selectivity. nih.gov For example, modifying the N1-substituent from a simple propyl-phenyl ether to a propyl-methoxyphenoxy ether (Analog 1 vs. Analog 2) increased binding affinity, suggesting that the terminal methoxy group provides a favorable interaction. nih.gov This highlights the sensitivity of SAR to subtle structural changes.

Comparison with Pyrroloquinoline Derivatives: Pyrroloquinolines are heterocyclic compounds that contain a pyrrole (B145914) ring fused to a quinoline, which itself is a fusion of benzene and pyridine (B92270) rings. They can be considered structural analogs of indoles where an additional pyridine ring is annulated to the core. This structural difference leads to altered electronic properties, solubility, and three-dimensional shape.

| Feature | Indole Scaffold | Pyrroloquinoline Scaffold |

|---|---|---|

| Core Structure | Bicyclic (Benzene + Pyrrole) | Tricyclic (Pyrrolo + Quinoline) |

| Aromaticity/Electronics | 10 π-electron system. Generally electron-rich. | More complex system with an electron-deficient pyridine ring fused to the indole-like core. |

| Size and Rigidity | Smaller, less rigid. | Larger, more rigid, and more planar. |

| Hydrogen Bonding | N-H donor (if unsubstituted at N1), potential for substituents to act as donors/acceptors. | Contains a quinolinic nitrogen which is a hydrogen bond acceptor. |

| Biological Activity Profile | Extremely broad, found in many classes of drugs (e.g., anticancer, anti-inflammatory). mdpi.com | Often investigated for antitumor and enzyme inhibitory activities. researchgate.net |

This comparative profiling reveals that while both scaffolds are valuable in medicinal chemistry, their different physicochemical properties make them suitable for targeting different biological spaces. The greater size and rigidity of the pyrroloquinoline scaffold may offer enhanced selectivity for certain targets, whereas the smaller, more versatile indole scaffold can be more easily modified to fit a wider variety of binding sites.

Mechanistic Investigations and Biological Target Modulation

In Vitro Assay Development and High-Throughput Screening Methodologies

There is no specific information available in the reviewed scientific literature detailing the development of bespoke in vitro assays or high-throughput screening (HTS) methodologies designed explicitly for the evaluation of 1-(3-Methoxypropyl)-1h-indol-6-amine. General HTS platforms exist for screening large chemical libraries against various biological targets, which could theoretically be applied to this compound nih.gov. However, reports of such specific applications for this compound have not been identified.

Enzyme Inhibition Studies and Mechanistic Elucidation

No published studies were found that investigate the inhibitory or modulatory effects of this compound on the enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) or Tryptophan 2,3-dioxygenase (TDO). While various indole (B1671886) analogues have been explored as potential IDO1 inhibitors, specific data for this compound is not present in the current body of scientific literature. nih.govnih.govresearchgate.net

Direct studies on the inhibition of Enhancer of Zeste Homolog 2 (EZH2) or Glycogen Synthase Kinase-3 (GSK-3) by this compound have not been reported. However, research into related chemical structures provides some context. The indole core is a feature in known EZH2 inhibitors. nih.gov For instance, a research program focusing on the optimization of EZH2 inhibitors identified a lactam-containing compound with a 1-methoxypropyl substituent that demonstrated encouraging EZH2 inhibition activity. acs.org This highlights the potential relevance of the methoxypropyl moiety for interaction with the EZH2 enzyme.

Similarly, various small molecules have been identified as potent and selective inhibitors of GSK-3, and these are being explored for therapeutic potential in several diseases, including cancer and neurodegenerative conditions. nih.govnih.gov While some of these inhibitors feature heterocyclic scaffolds, no specific data links this compound to GSK-3 inhibition.

| Target Enzyme | Compound Series/Motif | Finding | Citation |

| EZH2 | Lactam with 1-methoxypropyl substituent | Exhibited encouraging EZH2 inhibition activity in biochemical assays. | acs.org |

| EZH2 | Indole-based inhibitors (e.g., UNC1999) | Indole scaffold is a common feature in selective EZH2 inhibitors. | nih.govnih.gov |

| GSK-3 | Various small-molecule inhibitors | GSK-3 is a validated target for therapeutic intervention in multiple diseases. | nih.govnih.gov |

There are no available research findings on the interaction of this compound with the Cyclooxygenase (COX) or Lipoxygenase (LOX) pathways. Studies on other heterocyclic structures have reported COX inhibition, but these compounds are not direct analogues of this compound. nih.govnih.gov

A review of scientific databases reveals no studies investigating the potential for this compound to inhibit the enzymes tryptophanase or renin. While inhibitors of tryptophanase have been identified, they belong to different chemical classes. nih.govresearchgate.net

Receptor Binding and Signaling Pathway Modulation

No specific receptor binding affinities or studies on the modulation of signaling pathways have been published for this compound. The broader class of indole-containing molecules is known to interact with a variety of receptors, such as serotonin (B10506) and protease-activated receptors. nih.govnih.gov However, these findings cannot be specifically attributed to this compound without direct experimental evidence.

Research on this compound Remains Undisclosed

Comprehensive searches for specific pharmacological and biological data on the chemical compound this compound have yielded no publicly available research findings. Despite targeted inquiries into its receptor affinity profiles, cellular permeability, and in vivo efficacy, no scholarly articles, patents, or conference proceedings containing this information could be identified.

The investigation sought to detail the compound's mechanistic properties, specifically its interaction with various neuroreceptors. The intended scope was to include a thorough analysis of its binding characteristics at serotonin (5-HT6), dopamine (B1211576) (D3), histamine (B1213489) (H4), and adrenergic receptors. This would have involved compiling and presenting quantitative data on its affinity and selectivity, as well as elucidating the mechanisms of its potential antagonistic actions.

Furthermore, the planned research summary was to extend to the compound's behavior at a cellular level, examining its permeability across cell membranes and its ability to engage with intracellular targets. This would have provided insight into its potential to reach and interact with its biological targets within the cell.

Finally, the investigation aimed to cover preclinical, in vivo studies in relevant non-human models. This section was intended to assess the compound's efficacy in established disease models and to investigate any associated pharmacodynamic biomarkers that could serve as indicators of its biological activity.

The absence of any discoverable data across these areas of inquiry prevents a detailed scientific article from being generated at this time. The compound may be part of proprietary research that has not been disclosed to the public, or it may not have been subjected to the specific biological and pharmacological profiling requested. Until such research is published, a comprehensive report on this compound cannot be compiled.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of molecules like 1-(3-Methoxypropyl)-1h-indol-6-amine. Methods such as Density Functional Theory (DFT) are commonly employed to understand the electronic structure of substituted indoles. rsc.org These calculations can determine various parameters that are crucial for predicting how a molecule will behave in a chemical reaction.

For instance, the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, helps in identifying the nucleophilic and electrophilic sites within the molecule. In the case of indole (B1671886) derivatives, the nitrogen atom in the indole ring and the exocyclic amine group are typically electron-rich regions, making them susceptible to electrophilic attack. Conversely, the aromatic rings can have regions that are more prone to nucleophilic attack.

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Significance | Predicted Characteristics for this compound (by analogy) |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | The presence of the methoxypropyl and amine groups would likely influence the HOMO and LUMO energies, potentially leading to a moderate reactivity profile. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. | The nitrogen atoms of the indole ring and the 6-amino group are expected to be the primary sites for electrophilic attack. |

| Global Reactivity Descriptors (Hardness, Softness, Electronegativity, Electrophilicity Index) | Quantify the overall reactivity of the molecule. | These descriptors would provide a quantitative measure of its stability and reactivity in various chemical environments. |

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This method is invaluable in drug discovery for identifying potential biological targets and understanding the mechanism of action. For this compound, docking studies would be instrumental in exploring its potential interactions with various enzymes and receptors. Research on other indole derivatives has successfully employed molecular docking to investigate their binding modes with targets like cyclooxygenase (COX) enzymes and DNA gyrase B. mdpi.comresearchgate.net

Binding Site Characterization and Hotspot Identification

The initial step in molecular docking involves identifying and characterizing the binding site of the target protein. This "pocket" is where the ligand is expected to bind. Computational tools can analyze the protein's surface to locate these cavities and identify key amino acid residues, or "hotspots," that are crucial for ligand binding. For indole derivatives, interactions often involve hydrogen bonding with polar residues and π-π stacking with aromatic residues within the binding site. nih.gov For example, in studies of 1H-pyrazolo[3,4-b]pyridine derivatives, docking revealed hydrogen bonding between the NH of an indole-like moiety and specific amino acid residues in the target protein's active site. nih.gov

Ligand Pose Prediction and Validation Methodologies

Once the binding site is defined, docking algorithms generate various possible binding poses of the ligand within this site. These poses are then scored based on a function that estimates the binding affinity. The highest-scoring poses represent the most likely binding conformations. The validity of these predicted poses is often assessed by comparing them to known crystal structures of similar ligands bound to the same protein or by using more computationally intensive methods like molecular dynamics simulations. In studies of indole-based heterocyclic scaffolds, molecular docking has been used to predict binding energies and interaction modes, which were then correlated with experimental biological activity. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity Prediction

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering deeper insights than the static picture provided by molecular docking. By simulating the movements of atoms and molecules, MD can be used to explore the conformational landscape of this compound and to more accurately predict its binding affinity to a target protein. Studies on substituted indoles have utilized MD simulations to understand enzyme-inhibitor interactions and the stability of binding modes. mdpi.com For instance, MD simulations have been employed to study the excited state dynamics of indole in solution. acs.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a dataset of compounds with known activities and identifying the molecular descriptors that are most correlated with that activity. Once a reliable QSAR model is developed, it can be used to predict the activity of new, untested compounds like this compound.

QSAR studies on indole derivatives have been successfully used to predict various biological activities. mdpi.comnih.gov For example, a 2D-QSAR model was developed for indole chalcones to predict their antioxidant activity. nih.gov Such models typically use a variety of molecular descriptors.

Table 2: Common Descriptor Classes in QSAR Models for Indole Derivatives

| Descriptor Class | Examples | Relevance |

| Topological Descriptors | Molecular connectivity indices, Wiener index | Describe the atomic connectivity and branching of the molecule. |

| Electronic Descriptors | Dipole moment, partial charges | Relate to the electronic properties and potential for electrostatic interactions. |

| Steric Descriptors | Molecular volume, surface area | Describe the size and shape of the molecule, which are important for fitting into a binding site. |

| Hydrophobic Descriptors | LogP | Quantifies the lipophilicity of the molecule, which is crucial for membrane permeability and protein binding. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

In silico methods are widely used to predict the ADME properties of drug candidates early in the discovery process, helping to identify compounds with favorable pharmacokinetic profiles. japsonline.com For this compound, these predictions can provide valuable insights into its potential as a therapeutic agent. Various computational models and software can predict a range of ADME parameters. Studies on other indole derivatives have shown that these in silico predictions can be quite informative. researchgate.netnih.gov

Table 3: Predicted ADME Parameters for Indole Derivatives and Their Implications

| ADME Parameter | Predicted Property | Implication |

| Human Intestinal Absorption (HIA) | Good to moderate | Suggests the compound may be orally bioavailable. |

| Blood-Brain Barrier (BBB) Penetration | Variable | The ability to cross the BBB is crucial for drugs targeting the central nervous system. |

| CYP450 Inhibition | Potential for inhibition of specific isoforms | Indicates the likelihood of drug-drug interactions. |

| Plasma Protein Binding | High | Affects the free concentration of the drug available to interact with its target. |

| Hepatotoxicity | Potential for liver toxicity | An important consideration for drug safety. |

While direct computational studies on this compound are limited, the extensive body of research on analogous indole derivatives provides a robust foundation for predicting its properties. The computational techniques outlined in this article, from quantum chemical calculations to in silico ADME prediction, are powerful tools for characterizing this compound and guiding future experimental investigations into its potential biological activities. The application of these methods will be crucial in unlocking the full potential of this compound and other novel indole derivatives in medicinal chemistry.

Applications in Chemical Biology and Advanced Research Tools

Development as Molecular Probes and Chemosensors

The indole (B1671886) ring's inherent fluorescence and its susceptibility to environmental changes make it an excellent platform for the development of molecular probes and chemosensors. These tools are crucial for the real-time detection and imaging of biological molecules and events in living systems.

Design and Application of Fluorescent Probes for Biological Sensing and Imaging

Indole-based fluorescent probes are designed to exhibit changes in their photophysical properties, such as fluorescence intensity or emission wavelength, upon interaction with a specific analyte. cncb.ac.cnresearchgate.net This "turn-on" or ratiometric response allows for sensitive and selective detection. For instance, indole derivatives have been engineered to detect various species of biological significance, including reactive oxygen species (ROS), metal ions, and pH changes. cncb.ac.cnnih.gov

A notable example is the development of an indole-based near-infrared (NIR) fluorescent probe, Indo-H₂O₂, for the detection of hydrogen peroxide (H₂O₂). nih.gov This probe incorporates a boronate group that is cleaved upon reaction with H₂O₂, leading to a significant fluorescence enhancement in the NIR region, which is advantageous for in vivo imaging due to reduced photodamage and background autofluorescence. nih.gov The design of such probes often follows a donor-π-acceptor (D-π-A) concept, where the indole moiety acts as the electron donor. cncb.ac.cn

| Probe Name | Analyte | Sensing Mechanism | Detection Limit | Application |

| Indo-H₂O₂ | Hydrogen Peroxide (H₂O₂) | Boronate cleavage leading to NIR fluorescence "turn-on" | 25.2 nM | In vivo imaging in zebrafish |

| FL | Fluoride Ion (F⁻) | Hydrogen bonding inducing fluorescence enhancement | 3.2 nM | Bioimaging in Hela cells |

| Indole-arylphosphine | S-nitrosoglutathione (GSNO) | Reaction leading to significant fluorescence enhancement | Low micromolar | Mitochondria-targeted imaging |

Table 1: Examples of Indole-Based Fluorescent Probes nih.govwikipedia.orgnih.gov

The versatility of the indole scaffold allows for fine-tuning of its photophysical properties through substitution at various positions of the indole ring, enabling the creation of probes with tailored specificities and sensitivities. sygnaturediscovery.com

Utilization as Affinity Probes for Protein Target Identification

Affinity-based probes are indispensable tools for identifying the protein targets of bioactive small molecules, a critical step in drug discovery and understanding disease mechanisms. These probes typically consist of a ligand that binds to the target protein, a reactive group for covalent modification, and a reporter tag for detection and enrichment. The indole scaffold is frequently incorporated into the ligand portion of these probes due to its prevalence in biologically active compounds. wikipedia.org

Photoaffinity labeling (PAL) is a powerful technique that utilizes photo-activatable groups, such as diazirines, which upon irradiation form highly reactive species that covalently bind to nearby amino acid residues of the target protein. wikipedia.org Indole derivatives have been functionalized with diazirine moieties to create photoaffinity probes for target identification. For example, diazirine-based photoaffinity probes have been synthesized with the trifluoromethyldiazirine group at the 5- or 6-position of the indole ring to identify the cellular targets of indole-3-carbinol (B1674136) and gramine (B1672134) derivatives. wikipedia.org

Another approach involves the use of "clickable" affinity probes, which contain a bioorthogonal handle, such as an alkyne or azide, that can be selectively ligated to a reporter tag post-labeling. This strategy has been employed to identify the targets of various small molecules.

Employment in Investigating Biological Pathways

Indole compounds play a significant role in modulating a multitude of biological pathways, making them valuable tools for dissecting complex cellular processes. nih.govnih.gov Their ability to mimic endogenous signaling molecules and interact with key regulatory proteins allows researchers to probe and perturb cellular functions with high specificity. nih.govemolecules.com

For instance, indole-3-carbinol (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), found in cruciferous vegetables, are known to modulate the PI3K/Akt/mTOR and NF-κB signaling pathways, which are often dysregulated in cancer. emolecules.com By studying the effects of these and other synthetic indole derivatives, researchers can gain insights into the mechanisms of cancer progression, invasion, and drug resistance. emolecules.com

Furthermore, indole itself acts as a signaling molecule in both Gram-positive and Gram-negative bacteria, regulating processes such as biofilm formation, motility, and antibiotic resistance. nih.gov Synthetic mimics of indole, such as desformylflustrabromine (B1197942) (dFBr) derivatives, have been developed as highly active probes to investigate and control these pathogenic behaviors. nih.gov These studies highlight the power of using indole-based molecules to unravel the intricacies of intercellular communication and pathogenesis.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The discovery of novel bioactive compounds and molecular probes often relies on the screening of large chemical libraries. High-throughput screening (HTS) platforms, which can assay thousands of compounds in a short period, are essential for this process. Indole-based compound libraries are frequently screened due to the scaffold's proven track record in drug discovery.

To facilitate the rapid synthesis and optimization of indole derivatives for HTS, automated synthesis platforms have become increasingly important. These systems can perform reactions in a miniaturized and parallel fashion, significantly accelerating the drug discovery pipeline. For example, acoustic droplet ejection (ADE) technology has been used for the nanomole-scale synthesis of diverse libraries of indole-based scaffolds, such as those derived from the Fischer indole synthesis. This automated approach allows for the rapid exploration of chemical space and the identification of structure-activity relationships.

| Technology/Platform | Application | Key Features |

| Acoustic Droplet Ejection (ADE) | Nanomole-scale synthesis of indole derivative libraries | High precision, low volume dispensing, rapid reaction screening |

| Atlas HD Automated Synthesis System | Automated synthesis and process optimization | Touchscreen control, interchangeable reactors, full automation |

| Automated High-Throughput Platform Suite (ATLAS) | Materials synthesis and sample preparation | Parallel synthesis, high-pressure reactions, automated liquid and solid handling |

Table 2: Examples of Automated Platforms for Chemical Synthesis

Design of Non-Canonical Amino Acids and Protein Engineering Tools

The genetic code can be expanded to include non-canonical amino acids (ncAAs), which allows for the introduction of novel chemical functionalities into proteins. This powerful tool of protein engineering has been used to create proteins with enhanced stability, novel catalytic activities, and unique spectroscopic properties. The indole side chain of tryptophan can be modified to create a variety of ncAAs with diverse properties.

For example, indole-containing ncAAs have been synthesized to serve as fluorescent probes for studying protein structure and dynamics. sygnaturediscovery.com The substitution of the indole ring can shift the fluorescence emission to longer wavelengths, providing a means to create green or even red fluorescent amino acid probes that are minimally perturbing to the protein structure. sygnaturediscovery.com

Furthermore, the synthesis of indole-based ncAAs can be achieved through both chemical and enzymatic methods. Engineered tryptophan synthase (TrpB) enzymes have been used for the one-step synthesis of ncAAs from indole derivatives and serine. This biocatalytic approach offers a route to stereochemically pure ncAAs for protein engineering applications.

| Non-Canonical Amino Acid | Key Feature/Application | Synthetic Approach |

| β-(1-azulenyl)-l-alanine (AzAla) | Blue fluorescent probe | Engineered tryptophan synthase β-subunit |

| C5-indole unnatural amino acids | Building blocks for peptides and pyrrolidones | Pd(II)-catalyzed C-H arylation |

| Indole-4-carboxaldehyde (I4A) modified Tryptophan | Potential green fluorescent amino acid probe | Chemical synthesis |

Table 3: Examples of Indole-Based Non-Canonical Amino Acids sygnaturediscovery.com

Q & A

Q. Key Considerations :

- Reaction temperature (60–80°C) to balance yield and byproduct formation.

- Protecting groups (e.g., Boc) may be required to prevent undesired side reactions at the amine site .

Basic: How is this compound characterized using spectroscopic methods?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H] at m/z 235.1445 for CHNO).

- IR Spectroscopy : Stretching vibrations for N-H (3300–3500 cm) and C-O (1100–1250 cm) .

Validation : Compare data with computational predictions (e.g., DFT calculations) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for alkylation efficiency.

- Catalyst Use : Evaluate phase-transfer catalysts (e.g., TBAB) to enhance reactivity .

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps.

- Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) for water-sensitive reactions .

Q. Applications :

Advanced: How to analyze and validate crystallographic data for structural confirmation?

Answer:

Q. Example Metrics :

| Parameter | Value |

|---|---|

| R (I > 2σ(I)) | 0.042 |

| wR (all data) | 0.112 |

Advanced: What strategies enable regioselective functionalization of the indole core?

Answer:

- Electrophilic Substitution : Use directing groups (e.g., -NH) to favor substitution at the 5-position of indole.

- Protection/Deprotection : Temporarily protect the amine with Boc to direct reactivity to the 3-position .

- Cross-Coupling : Employ Suzuki-Miyaura reactions (Pd catalysts) for C-C bond formation at specific sites .

Q. Case Study :

- Buchwald-Hartwig Amination : Achieve C-N coupling at the indole 4-position using Pd(dba)/Xantphos .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.